molecular formula C23H27N7O3S2 B1683980 Pictilisib CAS No. 957054-30-7

Pictilisib

Cat. No.: B1683980
CAS No.: 957054-30-7
M. Wt: 513.6 g/mol
InChI Key: LHNIIDJUOCFXAP-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

Pictilisib binds to its targets in an ATP-competitive manner, inhibiting the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and activation of the PI3K/Akt signaling pathway . This interaction results in the suppression of the PI3K/Akt signaling pathway, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The PI3K/Akt signaling pathway is one of the most important intracellular pathways, often deregulated in cancer . This compound’s inhibition of this pathway affects downstream effects such as cell growth, proliferation, and survival . Moreover, this compound also inhibits the PI3K/AKT/GSK3β and NF-κB pathways, which are involved in osteoclast differentiation and bone resorption .

Pharmacokinetics

This compound demonstrates a dose-proportional pharmacokinetic profile and is well-tolerated at biologically active doses . It is administered orally once daily, initially on days 1 to 21 every 28 days, and later, using continuous dosing for selected dose levels . The recommended phase II dose is continuous dosing at 330 mg once-daily .

Result of Action

This compound effectively inhibits the proliferation of cancer cells through G0/G1-S phase cell cycle arrest . In addition, this compound inhibits the differentiation of osteoclasts and bone resorption in vitro and tumor-related osteolysis in vivo .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physiological process of absorption, distribution, metabolism, and excretion (ADME) of drugs in the body can directly affect the concentration of drugs at the action site and the duration of treatment . Many drug molecules, including this compound, are absorbed into the bloodstream, which carries the drug throughout the body where it can produce a therapeutic effect .

Safety and Hazards

Pictilisib was found to be well-tolerated in a first-in-human Phase I study. The most common toxicities were grade 1-2 nausea, rash, and fatigue while the dose-limiting toxicity was grade 3 maculopapular rash .

Future Directions

PI3K inhibitors like Pictilisib are currently being studied for their potential in cancer therapy. There are ongoing investigations into improving the therapeutic index of these inhibitors and how novel chemical entities are required to unveil the full potential of PI3K inhibition in cancer therapy . This compound combined with conventional chemotherapy drugs represents a potential treatment strategy to suppress tumor growth and bone destruction in p-AKT-positive patients .

Biochemical Analysis

Biochemical Properties

Pictilisib plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of the class I PI3K, which is a key enzyme in the PI3K/AKT/mTOR pathway, a pathway commonly deregulated in cancer . The interaction between this compound and these biomolecules is primarily through binding, leading to the inhibition of the enzymes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound inhibits the PI3K/AKT/mTOR pathway, leading to a decrease in the phosphorylation of AKT and S6 ribosomal protein, which in turn affects cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the PI3K enzyme, inhibiting its activity and subsequently leading to a decrease in the phosphorylation of downstream targets such as AKT . This results in the suppression of the PI3K/AKT/mTOR pathway, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound suppresses the phosphorylation of AKT in platelet-rich plasma at 3 hours after dose at the maximum tolerated dose (MTD) and in tumor at this compound doses associated with AUC >20 h·μmol/L .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In human tumor xenograft murine models, this compound demonstrated antitumor activity . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in the PI3K/AKT/mTOR metabolic pathway. By inhibiting the PI3K enzyme, this compound affects the downstream targets of this pathway, influencing various cellular processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found to bind stably to site I of human serum albumin, which could affect the distribution of this compound and cause side effects when taken into the body .

Properties

IUPAC Name

4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O3S2/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19/h2-4,13-14H,5-12,15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNIIDJUOCFXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241930
Record name Pictrelisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957054-30-7
Record name Pictilisib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957054-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pictilisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957054307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pictilisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11663
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pictrelisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PICTILISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ICY00EMP8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4-(2-chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine 31 from Example 4 (2.00 g), 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole 7 (2.26 g), toluene (24 mL), ethanol (12 mL), water (6 mL), sodium carbonate (1.72 g) and PdCl2(PPh3)2 (325 mg) was heated to 130° C. in the microwave for 90 minutes (US 2008/0076768; WO 2006/046031, incorporated by reference herein).
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
325 mg
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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